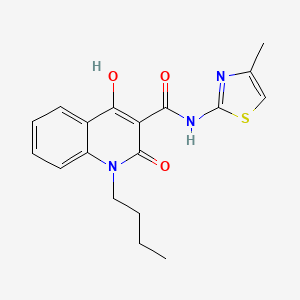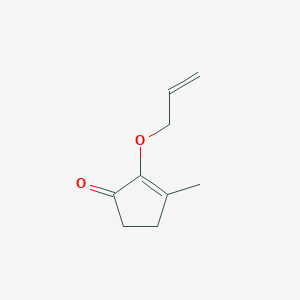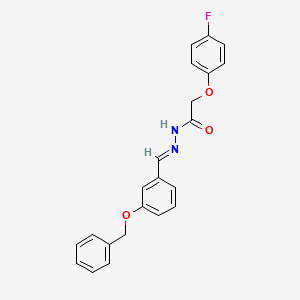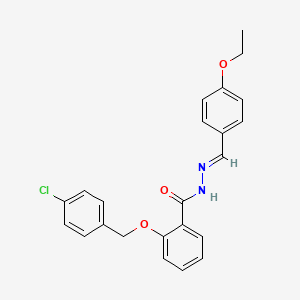
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by its complex structure, which includes multiple substituents that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Substituents: The ethylamino and methylamino groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Final Quaternization: The final step involves the quaternization of the phenazine nitrogen with methyl chloride to form the phenazin-5-ium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrophenazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Alkyl halides and amines are common reagents for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components. These mechanisms contribute to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenazine: The parent compound with a simpler structure.
Methylphenazine: A derivative with a single methyl group.
Ethylphenazine: A derivative with a single ethyl group.
Uniqueness
3-(Ethylamino)-2,8-dimethyl-7-(methylamino)-5-phenylphenazin-5-ium chloride is unique due to its multiple substituents, which enhance its biological activity and chemical stability. The presence of both ethylamino and methylamino groups provides a balance of hydrophilic and hydrophobic properties, making it more versatile in various applications compared to simpler phenazine derivatives.
Propriétés
Numéro CAS |
6411-47-8 |
|---|---|
Formule moléculaire |
C23H25ClN4 |
Poids moléculaire |
392.9 g/mol |
Nom IUPAC |
2-N-ethyl-8-N,3,7-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride |
InChI |
InChI=1S/C23H24N4.ClH/c1-5-25-19-14-23-21(12-16(19)3)26-20-11-15(2)18(24-4)13-22(20)27(23)17-9-7-6-8-10-17;/h6-14H,5H2,1-4H3,(H,24,25);1H |
Clé InChI |
VCNJWWSUJVAKKI-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC2=[N+](C3=C(C=C(C(=C3)NC)C)N=C2C=C1C)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)






